Asenapine
Overview
Description
Asenapine is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder. It is marketed under brand names such as Saphris and Sycrest. This compound belongs to the dibenzo-oxepino pyrrole class and is known for its high affinity for serotonin and dopamine receptors .
Mechanism of Action
Target of Action
Asenapine, also known as this compound free base, is an atypical antipsychotic multireceptor neuroleptic drug . It primarily targets 5HT2A (serotonin) and D2 (dopamine) receptors . This compound shows more potent activity with serotonin receptors than dopamine .
Mode of Action
This compound acts as an antagonist at serotonin, dopamine, noradrenaline, and histamine receptors . It shows strong antagonism at the 5HT2A (serotonin) and D2 (dopamine) receptors, which has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . Sedation in patients is associated with this compound’s antagonist activity at histamine receptors .
Biochemical Pathways
This compound’s mode of action affects the glutamate transmission in the brain . This is due to this compound’s dose-dependent effects, which result in the upregulation of D1 receptors . This upregulation is associated with a lower incidence of extrapyramidal effects .
Pharmacokinetics
This compound is metabolized in the liver via CYP1A2 oxidation and UGT1A4 glucuronidation . Oxidation via CYP1A2 is this compound’s primary mode of metabolism . The compound’s absorption is rapid, with a terminal half-life between 16 and 32 hours . Steady state is attained within 8 days . This compound’s pharmacokinetics show that hepatic and renal routes contribute approximately equally to the elimination of this compound and its metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are associated with its antagonist activity at various receptors. It enhances dopamine and acetylcholine efflux in the brain . This can lead to improvements in cognitive function and negative symptoms in patients with schizophrenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) can affect the use of this compound . Additionally, the potential for skin reactions such as erythema and pruritis can influence its use when administered as a transdermal patch .
Biochemical Analysis
Biochemical Properties
Asenapine shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism . It has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . This interaction with serotonin and dopamine receptors is crucial for its antipsychotic and cognitive-enhancing properties .
Cellular Effects
This compound has been reported to cause sedation and anxiety in patients . It can also lead to increased appetite and weight, unusual movements, shaking, and feeling weak . These effects are likely due to its interaction with various cellular processes and signaling pathways influenced by serotonin, dopamine, noradrenaline, and histamine receptors .
Molecular Mechanism
The mechanism of action of this compound is primarily mediated through its antagonist activity at D2 and 5-HT2A receptors . It has more potent activity with serotonin receptors than dopamine . This antagonist activity is thought to be responsible for its efficacy in treating schizophrenia and bipolar I disorder .
Temporal Effects in Laboratory Settings
This compound has demonstrated efficacy up to 52 weeks in schizophrenia and 12 weeks in bipolar mania . There are limited efficacy and safety data beyond one year . Over time, this compound can cause sedation and mild extrapyramidal side effects .
Dosage Effects in Animal Models
In animal models, this compound was highly potent in the Amp-LMA and Apo-PPI assays . It did not improve performance in DNMTP or 5-CSR tasks . At doses greater than those required for antipsychotic activity, this compound impaired cognitive performance due to disturbance of motor function .
Metabolic Pathways
This compound is cleared primarily through direct glucuronidation by UGT1A4 and oxidative metabolism by cytochrome P450 isoenzymes (predominantly CYP1A2) . This indicates that this compound is involved in the glucuronidation and oxidative metabolic pathways.
Transport and Distribution
This compound is rapidly distributed and has a large volume of distribution, indicating extensive extra vascular distribution . It is highly bound (95%) to plasma proteins, including albumin and α1-acid glycoprotein .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with receptors on the cell surface and possibly within the cell, given its impact on intracellular signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asenapine involves multiple steps, starting from the basic chemical structure of tetracyclic antidepressants. One common method includes the reaction of 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole with various reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the crystallization of the free base form. The crude product is dissolved in a recrystallization solvent, crystallized with stirring at room temperature, filtered, and dried under vacuum to obtain the desired crystal form .
Chemical Reactions Analysis
Types of Reactions
Asenapine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated forms .
Scientific Research Applications
Asenapine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor binding and interaction.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Primarily used to treat psychiatric disorders like schizophrenia and bipolar disorder.
Industry: Utilized in the development of new antipsychotic medications .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: Another atypical antipsychotic used for similar indications.
Lamotrigine: Used primarily for mood stabilization in bipolar disorder.
Lurasidone: An atypical antipsychotic with a similar mechanism of action
Uniqueness
Asenapine is unique due to its sublingual and transdermal formulations, which bypass extensive first-pass metabolism. This results in higher bioavailability compared to other antipsychotics that are administered orally .
Properties
IUPAC Name |
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of asenapine, as with other drugs having efficacy in schizophrenia and bipolar disorder, is unknown. It has been suggested that the efficacy of asenapine in schizophrenia is mediated through a combination of antagonist activity at D2 and 5-HT2A receptors. Asenapine exhibits high affinity for serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7 receptors (Ki values of 2.5, 4.0, 0.06, 0.16, 0.03, 1.6, 0.25, and 0.13 nM), dopamine D2, D3, D4, and D1 receptors (Ki values of 1.3, 0.42, 1.1, and 1.4 nM), alpha1 and alpha2-adrenergic receptors (Ki values of 1.2 and 1.2 nM), and histamine H1 receptors (Ki value 1.0 nM), and moderate affinity for H2 receptors (Ki value of 6.2 nM). In in vitro assays asenapine acts as an antagonist at these receptors. Asenapine has no appreciable affinity for muscarinic cholinergic receptors (e.g., Ki value of 8128 nM for M1)., Though 5-HT6 receptors are targets for the treatment of schizophrenia and other psychiatric disorders, the influence of drugs upon signal transduction has not been extensively characterized. Herein, /investigators/ employed a Scintillation Proximity Assay (SPA)/antibody-immunocapture procedure of coupling to G alpha s to evaluate the interaction of a broad range of novel agonists, antagonists and antipsychotics at rat 5-HT(6) receptors stably expressed in HEK293 cells. Serotonin (pEC(50), 7.7) increased [35S]GTP gamma S binding to G alpha s by ca 2-fold without affecting binding to Gi/o or Gq. LSD (9.2), 5-MeODMT (7.9), 5-CT (7.0) and tryptamine (6.1) were likewise full agonists. In contrast, the novel sulfonyl derivatives, WAY181,187 (9.1) and WAY208,466 (7.8), behaved as partial agonists and attenuated the actions of 5-HT. SB271,046 and SB258,585 abolished activation of G alpha s by 5-HT with pKb values of 10.2 and 9.9, respectively, actions mimicked by the novel antagonist, SB399,885 (10.9). SB271,046 likewise blocked partial agonist properties of WAY181,187 and WAY208,466 with pKb values of 9.8 and 9.0, respectively. 5-HT-stimulated (35)S-GTP gamma S binding to G alpha s was antagonised by various antipsychotics including olanzapine (7.8), asenapine (9.1) and SB737,050 (7.8), whereas aripiprazole and bifeprunox were inactive. Further, antagonist properties of clozapine (8.0) were mimicked by its major metabolite, N-desmethylclozapine (7.9). In conclusion, the novel ligands, WAY208,466 and WAY181,187, behaved as partial agonists at 5-HT6 receptors coupled to G alpha s, while SB399,885 was a potent antagonist. Though 5-HT6 receptor blockade is not indispensable for therapeutic efficacy, it may well play a role in the functional actions of certain antipsychotic agents., Adrenergic (alpha1 and alpha2) and cholinergic muscarinic (M1-M5) receptor binding in rat forebrain was quantified after 4 weeks of twice-daily subcutaneous administration of asenapine or vehicle. Asenapine (0.03, 0.1, and 0.3 mg/kg) produced increases in (3)H-prazosin binding to alpha1-adrenergic receptors in the medial prefrontal cortex (mPFC: 30%, 39%, 57%) and dorsolateral frontal cortex (DFC: 27%, 37%, 53%) and increased (3)H-RX821002 binding to alpha2-adrenergic receptors in mPFC (36%, 43%, 50%) and DFC (41%, 44%, 52%). Despite showing no appreciable affinity for muscarinic receptors, asenapine produced regionally selective increases in binding of (3)H-QNB to M1-M5 receptors in mPFC (26%, 31%, 43%), DFC (27%, 34%, 41%), and hippocampal CA1 (40%, 44%, 42%) and CA3 (25%, 52%, 48%) regions. These regionally selective effects of asenapine on adrenergic and cholinergic muscarinic receptor subtypes may contribute to its beneficial clinical effects in the treatment of schizophrenia and bipolar disorder., Asenapine is a novel psychopharmacologic agent developed for schizophrenia and bipolar disorder. Like clozapine, asenapine facilitates cortical dopaminergic and N-methyl-D-aspartate (NMDA) receptor-mediated transmission in rats. The facilitation of NMDA-induced currents in cortical pyramidal cells by clozapine is dependent on dopamine and D(1) receptor activation. Moreover, previous results show that clozapine prevents and reverses the blockade of NMDA-induced currents and firing activity in the pyramidal cells by the noncompetitive NMDA receptor antagonist phencyclidine (PCP). Here, /the authors/ investigate the effects of asenapine in these regards using intracellular electrophysiological recording in vitro. Asenapine (5 nM) significantly facilitated NMDA-induced currents (162 +/- 15% of control) in pyramidal cells of the medial prefrontal cortex (mPFC). The asenapine-induced facilitation was blocked by the D(1) receptor antagonist SCH23390 (1 uM). Furthermore, the PCP-induced blockade of cortical NMDA-induced currents was effectively reversed by 5 nM asenapine. /These/ results demonstrate a clozapine-like facilitation of cortical NMDA-induced currents by asenapine that involves prefrontal dopamine and activation of D(1) receptors. Asenapine and clozapine also share the ability to reverse functional PCP-induced hypoactivity of cortical NMDA receptors. The ability of asenapine to increase both cortical dopaminergic and NMDA receptor-mediated glutamatergic transmission suggests that this drug may have an advantageous effect not only on positive symptoms in patients with schizophrenia, but also on negative and cognitive symptoms., The psychotropic drug asenapine is approved for treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder. Asenapine exhibits higher affinity for several 5-HT receptors and alpha(2) -adrenoceptors than for D(2) receptors. Noteworthy, both blockage of 5-HT(2A) and alpha(2) -adrenergic receptors has been shown to enhance prefrontal dopamine release induced by D(2) receptor antagonists. Previous results show that asenapine, both systemically and locally, increases dopamine, noradrenaline and serotonin release in the medial prefrontal cortex (mPFC), and that the increased dopamine release largely depends on an intracortical action. Using reverse microdialysis in freely moving rats, we here assessed the potency of low concentrations of asenapine to cause a pharmacologically significant blockage in vivo of 5-HT(2A) receptors and alpha (2) -adrenoceptors within the mPFC, and thus its ability to affect cortical monoamine release by these receptors. Intracortical administration of DOI, a 5-HT(2A/2C) receptor agonist, increased cortical monoamine release, effects that were antagonized both by asenapine and the selective 5-HT(2A) antagonist M100907. Application of clonidine, an alpha(2) -adrenoceptor agonist, significantly reduced monoamine release in the mPFC. The selective alpha(2) -adrenoceptor antagonist idazoxan blocked, whereas asenapine partially blocked clonidine-induced cortical dopamine and noradrenaline decrease. The effects of asenapine and idazoxan on clonidine-induced serotonin decrease were less pronounced. /These/ results propose that low concentrations of asenapine in the mPFC exhibit a pharmacologically significant 5-HT(2A) and alpha(2) receptor antagonistic activity, which may contribute to enhance prefrontal monoamine release in vivo and, secondarily, its clinical effects in schizophrenia and bipolar disorder. | |
Details | PMID:22362425, Franberg OI et al; Synapse 2012 Feb 23. | |
Record name | Asenapine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
65576-45-6 | |
Record name | Asenapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65576-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asenapine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065576456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASENAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKZ19V908O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Asenapine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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